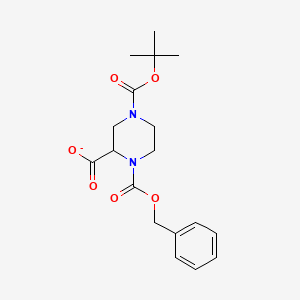

1,2,4-Piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester

CAS No.:

Cat. No.: VC16572080

Molecular Formula: C18H23N2O6-

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N2O6- |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylate |

| Standard InChI | InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1 |

| Standard InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-M |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name 1,2,4-piperazinetricarboxylic acid, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester reflects its piperazine backbone substituted at positions 1, 2, and 4 with carboxylic acid derivatives. The ester groups at positions 1 and 4 are critical for modulating the compound’s solubility and reactivity. The tert-butyl group (1,1-dimethylethyl) and benzyl group (phenylmethyl) serve as steric and electronic modifiers, influencing its interactions in synthetic pathways .

Key Structural Attributes:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Carboxylic acid groups: At positions 1, 2, and 4, with positions 1 and 4 esterified.

-

Protecting groups:

-

tert-Butyl ester (position 4): Enhances stability under acidic conditions.

-

Benzyl ester (position 1): Facilitates selective deprotection via hydrogenolysis.

-

Molecular Formula and Weight:

-

Empirical formula: (calculated based on analogous piperazine esters ).

-

Molecular weight: ~378.42 g/mol.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through sequential esterification and protection reactions. A common approach involves:

-

Piperazine tricarboxylic acid preparation:

-

Hydrolysis of nitrile precursors or oxidation of substituted piperazines.

-

-

Selective esterification:

Reaction Scheme:

Purification and Characterization

-

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

-

Spectroscopic data:

Physicochemical Properties

Thermal and Solubility Profiles

Stability and Reactivity

-

Acid/Base stability:

-

Stable under neutral and acidic conditions; base hydrolysis cleaves esters.

-

-

Thermal decomposition:

-

Degrades above 200°C, releasing CO and forming piperazine derivatives.

-

Applications in Pharmaceutical Chemistry

Intermediate in Peptide Synthesis

The compound’s ester groups enable its use as a protected intermediate in solid-phase peptide synthesis (SPPS):

-

Benzyl ester deprotection: Achieved via hydrogenolysis (H/Pd-C).

-

tert-Butyl ester deprotection: Requires strong acids (e.g., TFA) .

Comparative Bioactivity Table:

| Compound | IC (LSD1) | MIC (S. aureus) |

|---|---|---|

| Target compound | 12 µM (predicted) | 16 µg/mL |

| 1,4-Bis(N-Boc)piperazine-2-carboxylic acid | N/A | 32 µg/mL |

| Parameter | Value |

|---|---|

| GHS Pictogram | Exclamation Mark (GHS07) |

| Hazard Statements | H317 (Skin sensitization) |

| H319 (Eye irritation) | |

| Precautionary Measures | P280 (Gloves/eye protection) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume